2-Hydroxychrysene

Catalog No.
S605725
CAS No.
65945-06-4
M.F
C18H12O
M. Wt
244.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxychrysene

CAS Number

65945-06-4

Product Name

2-Hydroxychrysene

IUPAC Name

chrysen-2-ol

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

InChI

InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H

InChI Key

RSBSTIBFPNNSTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

Synonyms

2-Chrysenol

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

The exact mass of the compound 2-Hydroxychrysene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxychrysene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxychrysene (CAS 65945-06-4) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a principal metabolite of chrysene, a widespread environmental contaminant. It serves as a critical analytical standard and research compound for toxicology, environmental monitoring, and studies on endocrine disruption. Its utility stems from being a specific biological indicator of chrysene exposure, with its formation and subsequent metabolic fate being central to understanding the regioselective toxicity and biological activity of chrysene derivatives.

Substituting 2-Hydroxychrysene with other isomers, such as 3- or 6-Hydroxychrysene, is invalid for most quantitative applications due to profound differences in their biological and metabolic profiles. The specific position of the hydroxyl group dictates the molecule's interaction with metabolic enzymes and biological receptors, leading to distinct toxicological outcomes and estrogenic activities. For instance, 2-Hydroxychrysene induces significant mortality and anemia in medaka embryos, effects not observed with the 6-hydroxy isomer. This regioselective toxicity means that data generated with one isomer cannot be extrapolated to another, making the specific 2-hydroxy isomer essential for reproducible and accurate toxicological assessment and endocrine research.

Demonstrates Markedly Higher Developmental Toxicity Compared to Isomeric Substitute

In developmental toxicity studies using Japanese medaka embryos, 2-Hydroxychrysene induced significant, concentration-dependent mortality, reaching 85.6% at a 5 µM concentration. In stark contrast, its common isomer 6-Hydroxychrysene caused no observable mortality at the same concentrations. This profound difference in toxicological outcome underscores the non-interchangeability of the isomers.

Evidence DimensionEmbryo Mortality (%)
Target Compound Data85.6% ± 11.3% (at 5 µM)
Comparator Or Baseline6-Hydroxychrysene: 0% mortality observed at equivalent concentrations
Quantified DifferenceQualitatively distinct (high mortality vs. no mortality)
ConditionsExposure of Japanese medaka (Oryzias latipes) embryos from 4 hours post-fertilization to 7 days post-fertilization.

This evidence confirms that selecting the correct isomer is critical for obtaining biologically relevant and reproducible toxicology data.

Unique Metabolic Profile: Slower Elimination and Different Metabolite Formation

Metabolic studies show that 2-Hydroxychrysene has a significantly different pharmacokinetic profile than its 6-hydroxy isomer. While 6-Hydroxychrysene was absorbed 97.2% more rapidly, it was also eliminated 57.7% faster as a glucuronide conjugate. Furthermore, 2-Hydroxychrysene is metabolized via CYP-mediated activation to form chrysene-1,2-diol (a catechol), a pathway linked to its higher toxicity, whereas the 6-hydroxy isomer is converted to a quinone. This makes 2-Hydroxychrysene essential for studying specific, toxicologically relevant metabolic pathways.

Evidence DimensionMetabolic Elimination Rate (as glucuronide conjugate)
Target Compound DataSlower elimination
Comparator Or Baseline6-Hydroxychrysene: Eliminated 57.7% ± 0.36% faster
Quantified Difference57.7% faster elimination for the 6-OH isomer
ConditionsJapanese medaka embryos, 24-hour exposure during liver development (52–76 hpf).

For accurate pharmacokinetic modeling and metabolite identification, using the specific 2-hydroxy isomer is required, as substitution leads to incorrect conclusions about clearance rates and metabolic products.

Exhibits Strong Estrogenic Activity Unlike Other Chrysene Isomers

In a yeast two-hybrid assay expressing the human estrogen receptor α, 2-Hydroxychrysene was one of the few four-ringed hydroxylated PAHs to show strong estrogenic activity. In contrast, its isomer 3-Hydroxychrysene demonstrated strong *anti*-estrogenic activity in the same assay system. The parent compound, chrysene, showed no estrogenic or antiestrogenic activity. This diametrically opposed biological effect makes 2-Hydroxychrysene a required tool for specifically studying estrogenic pathways of PAH metabolites.

Evidence DimensionBiological Activity (Estrogen Receptor α)
Target Compound DataStrongly estrogenic
Comparator Or Baseline3-Hydroxychrysene: Strongly anti-estrogenic; Chrysene (parent compound): No activity detected
Quantified DifferenceOpposite biological activities between isomers
ConditionsYeast two-hybrid assay expressing human estrogen receptor α.

This opposing activity is a critical differentiator; procuring 2-Hydroxychrysene is essential for any research focused on the estrogenic effects of chrysene metabolites, as substituting it with another isomer like 3-Hydroxychrysene would yield opposite results.

Reference Standard for Environmental and Occupational Exposure Biomonitoring

As a primary metabolite of chrysene, 2-Hydroxychrysene is the required analytical standard for quantifying exposure to this common PAH in biological samples like urine. Its use ensures accurate measurement in human biomonitoring studies related to industrial emissions or tobacco smoke exposure.

Isomer-Specific Mechanistic Toxicology Studies

Given its significantly higher toxicity and unique metabolic activation pathway compared to isomers like 6-Hydroxychrysene, this compound is essential for research aiming to elucidate the specific mechanisms of chrysene-induced toxicity, particularly developmental effects and anemia.

Investigating Estrogenic Pathways of PAH Metabolites

Researchers studying endocrine-disrupting chemicals must use 2-Hydroxychrysene to specifically investigate the estrogen-agonist effects of chrysene metabolites. Its strong estrogenic activity, which is opposite to the anti-estrogenic activity of the 3-hydroxy isomer, makes it an indispensable tool for dissecting receptor-mediated signaling pathways.

XLogP3

5.2

Other CAS

65945-06-4

Wikipedia

Chrysen-2-ol

Dates

Last modified: 07-17-2023

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